9-(3-ethoxy-4-hydroxyphenyl)-6-[4-(propan-2-yl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 9-(3-ethoxy-4-hydroxyphenyl)-6-[4-(propan-2-yl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15030249
InChI: InChI=1S/C26H28N4O3/c1-4-33-23-13-18(9-10-21(23)31)25-24-20(29-26-27-14-28-30(25)26)11-19(12-22(24)32)17-7-5-16(6-8-17)15(2)3/h5-10,13-15,19,25,31H,4,11-12H2,1-3H3,(H,27,28,29)
SMILES:
Molecular Formula: C26H28N4O3
Molecular Weight: 444.5 g/mol

9-(3-ethoxy-4-hydroxyphenyl)-6-[4-(propan-2-yl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

CAS No.:

Cat. No.: VC15030249

Molecular Formula: C26H28N4O3

Molecular Weight: 444.5 g/mol

* For research use only. Not for human or veterinary use.

9-(3-ethoxy-4-hydroxyphenyl)-6-[4-(propan-2-yl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one -

Specification

Molecular Formula C26H28N4O3
Molecular Weight 444.5 g/mol
IUPAC Name 9-(3-ethoxy-4-hydroxyphenyl)-6-(4-propan-2-ylphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Standard InChI InChI=1S/C26H28N4O3/c1-4-33-23-13-18(9-10-21(23)31)25-24-20(29-26-27-14-28-30(25)26)11-19(12-22(24)32)17-7-5-16(6-8-17)15(2)3/h5-10,13-15,19,25,31H,4,11-12H2,1-3H3,(H,27,28,29)
Standard InChI Key CYXWTFDFEVFQNW-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)C(C)C)NC5=NC=NN25)O

Introduction

9-(3-ethoxy-4-hydroxyphenyl)-6-[4-(propan-2-yl)phenyl]-5,6,7,9-tetrahydro triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound belonging to the class of quinazolines and triazoles. This compound is characterized by its intricate molecular structure, which includes a triazoloquinazoline core with various substituents such as ethoxy, hydroxy, and propan-2-yl groups. These functional groups contribute to its chemical reactivity and potential biological activities.

Synthesis

The synthesis of 9-(3-ethoxy-4-hydroxyphenyl)-6-[4-(propan-2-yl)phenyl]-5,6,7,9-tetrahydro triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactions. These reactions often include cyclization and substitution steps, utilizing reagents such as alkyl halides for the ethoxy group and phenolic compounds for the hydroxyphenyl group. The choice of solvent, temperature, and reaction time are critical for optimizing yield and purity.

ReagentRole in Synthesis
Alkyl HalidesIntroduction of ethoxy group
Phenolic CompoundsIntroduction of hydroxyphenyl group
Solvents (e.g., THF)Facilitates reaction conditions
Temperature ControlOptimizes reaction yield and purity

Potential Applications

Given its classification as a quinazoline derivative and its structural complexity, this compound may exhibit potential therapeutic applications. Quinazolines and triazoles are known for their biological activities, including interactions with enzymes and receptors, which can be beneficial in medicinal chemistry.

Compound ClassPotential Biological Activity
QuinazolinesEnzyme inhibition, receptor interaction
TriazolesAntifungal, antibacterial properties

Chemical Reactions and Interactions

The compound can participate in various chemical reactions typical for quinazolines and triazoles. These reactions may require specific conditions such as acidic or basic environments, depending on the nature of the substituents involved.

Reaction TypeConditions
Substitution ReactionsBasic or acidic conditions
Cyclization ReactionsSpecific temperature and solvent conditions

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